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Introduction

Focused lon Beam (FIB) technology is a cornerstone technique for site-specific analysis and
sample preparation on the micro- and nano-scale.[1] When integrated into a dual-beam
platform with a Scanning Electron Microscope (FIB-SEM), it provides an unparalleled ability to
mill into a sample and immediately image the freshly exposed subsurface with high resolution.
[2] This application note provides a detailed overview and protocol for using FIB to create
precise cross-sections for the analysis of material structures, interfaces, defects, and layers.
This technique is invaluable for materials science, semiconductor failure analysis, and the
structural characterization of complex drug delivery systems.[3][4]

Principle of Operation

A FIB system operates in a manner analogous to an SEM; however, instead of a beam of
electrons, it uses a finely focused beam of ions—typically Gallium (Ga+).[5][6] These heavy
ions are accelerated towards the sample surface and, upon impact, sputter atoms from the
target material.[5] This sputtering process allows for the precise milling or etching of the
sample. By scanning the beam in a defined pattern, trenches can be cut to reveal a vertical
cross-section of the subsurface.[7] The interaction of the ion beam with the sample also
generates secondary electrons and secondary ions, which can be collected to form an image,
providing real-time feedback during the milling process.[5]
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Instrumentation: The Dual-Beam FIB-SEM System

Modern cross-sectional analysis is predominantly performed in a dual-beam FIB-SEM
instrument, which combines an ion column and an electron column in a single vacuum
chamber.

lon Column: Generates, accelerates, and focuses the ion beam (e.g., Ga+) onto the sample.
It is used for milling and imaging.

e Electron Column: Provides high-resolution, non-destructive imaging of the sample surface
and the milled cross-section.[8]

e Gas Injection System (GIS): A critical component that introduces precursor gases near the
sample surface. The ion or electron beam can decompose these gases, leading to the
localized deposition of materials like platinum (Pt) or tungsten (W) for surface protection or
carbon for conduction.[1]

o Nanomanipulator: A fine probe used for the in-situ lift-out of milled sections (lamellae) for
subsequent Transmission Electron Microscopy (TEM) analysis, a common extension of the
cross-sectioning workflow.[3]

General Experimental Workflow

The process of creating a clean, viewable cross-section involves several key steps, from initial
sample preparation to final high-resolution imaging. The logical flow ensures the preservation
of the area of interest and minimizes artifacts.
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Caption: General workflow for creating a cross-section using a FIB-SEM system.

Detailed Protocols
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Protocol 1: Protective Layer Deposition

To prevent surface damage from the ion beam and reduce curtaining artifacts, a protective
layer is deposited over the region of interest.[7] Platinum (Pt) is commonly used.

Locate Target Area: Use the electron beam to identify the precise area for cross-sectioning.

» Position GIS Needle: Carefully insert the GIS needle, positioning it close to the sample
surface (~100-200 um away) and near the area of interest.

o Define Deposition Area: In the FIB software, define a rectangular pattern over the target
area. A typical size is 10-20 um long, 1-2 um wide, and 1-2 pm thick.

« Initiate Deposition: Open the GIS valve to release the precursor gas. Simultaneously, start
scanning the ion beam (or electron beam for more delicate samples) within the defined
pattern.

o Complete and Retract: Once the desired thickness is achieved, stop the beam scanning,
close the GIS valve, and fully retract the needle.

Protocol 2: Cross-Section Milling

This process uses sequential milling steps with decreasing ion beam currents to efficiently
remove material while creating a high-quality final surface.[9]

e Coarse Milling:

o Define large rectangular milling patterns on either side of the protective layer. These are
the "trenches.”

o Select a high beam current (e.g., 5-30 nA) for rapid material removal.[5] The accelerating
voltage is typically kept at 30 kV.[10]

o Mill the trenches to the desired depth, leaving a central wall containing the area of interest.
The front trench allows for viewing the cross-section.

» Fine Milling (Polishing):
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o Reduce the beam current significantly (e.g., 100-500 pA).

o Define a new milling pattern that slightly overlaps with the cross-sectional face created
during the coarse mill.

o Mill away a thin layer of material. This step removes material damaged by the high-current
beam and smooths the surface.

 Final Polishing:
o Further, reduce the beam current to a very low setting (e.g., 10-50 pA).

o Perform a final, gentle scan over the cross-sectional face. This "cleaning” step produces a
smooth, mirror-like finish ideal for high-resolution imaging.[7]

Data Presentation: Quantitative Parameters

The choice of FIB parameters is critical and depends heavily on the sample material. The
following table summarizes typical starting parameters for milling different materials. Milling rate
is defined as the volume of material removed per unit of charge (um3/nC).
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- . Typical
. Milling lon Beam Acceleratin o
Material Milling Rate  Notes
Stage Current g Voltage
(um3InC)
Standard
N ) material,
Silicon (Si) Coarse 10 - 60 nA 30 kv ~0.25 ]
predictable
milling.
Lower
currents are
o used to
Polishing 50 - 200 pA 30 kV ~0.20 o
minimize
amorphizatio
n.
Higher
sputter yield
Copper (Cu) Coarse 10 - 60 nA 30 kV ~0.50 T
than Si; mills
faster.
Prone to
o redeposition
Polishing 100 - 500 pA 30 kv ~0.45 )
if not
managed.
Use lower
currents to
] ] avoid
Polymers Coarse 1-10nA 30 kV Varies widely )
excessive
heating and
melting.[11]
Lower
o ) ) voltages can
Polishing 10 - 100 pA 5-16 kV Varies widely
reduce beam
damage.
Ceramics Coarse 15-65nA 30 kV ~0.15 Lower sputter
(Al203) yield;
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requires more

time.

Can be prone

to charging;
Polishing 50 - 300 pA 30 kV ~0.12 may require a

conductive

coat.

Note: Milling rates are approximate and can be influenced by factors like crystal orientation and
the angle of incidence of the ion beam.[12]

Common Artifacts and Mitigation Strategies

FIB processing is inherently destructive and can introduce artifacts that may complicate
analysis.[13] Understanding and mitigating these is crucial for accurate results.
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Caption: Relationship between common FIB artifacts and their mitigation strategies.
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» Curtaining: Vertical striations on the cross-section face, often caused by variations in milling
rates across different materials or topographic irregularities on the surface.[6]

o Mitigation: Deposit a thick, uniform protective layer to create a smooth surface before
milling.[6][7] Employing a "rocking stage" or slight tilt during the final polish can also
average out the effect.[14]

e lon Implantation and Amorphization: The Ga+ ions can become embedded in the near-
surface region of the cross-section, creating an amorphous layer.[11] This is a significant
concern for TEM analysis.

o Mitigation: Use a low accelerating voltage (e.g., 2-5 kV) for the final polishing steps. This
reduces the penetration depth of the ions.[15]

o Redeposition: Sputtered material can redeposit onto the freshly milled face or adjacent
areas.

o Mitigation: Optimize the milling geometry and strategy. Ensure trenches are sufficiently
large and consider tilting the sample to allow sputtered material to escape.

e Heating: The energy transfer from the ion beam can cause localized heating, which is
particularly problematic for soft materials like polymers.[15]

o Mitigation: Use the lowest possible beam currents and consider pausing between milling
steps to allow heat to dissipate.

Conclusion

FIB cross-sectioning is a powerful and versatile technique for revealing subsurface micro- and
nanostructures with high precision.[4] By following systematic protocols and understanding the
interplay between beam parameters and material properties, researchers can generate clean,
artifact-minimized cross-sections suitable for high-resolution imaging and analysis. Careful
attention to surface protection and the use of multi-step milling strategies are paramount to
achieving reliable and accurate results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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